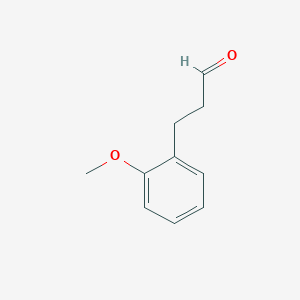

3-(2-Methoxyphenyl)propanal

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2-methoxyphenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7-8H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMNMFRUQUMXEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90295786 | |

| Record name | 3-(2-methoxyphenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33538-83-9 | |

| Record name | 33538-83-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-methoxyphenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 3-(2-Methoxyphenyl)propanal

Traditional synthetic routes to this compound rely on fundamental organic reactions, including condensations, reductions, and oxidations. These methods are well-documented and provide reliable access to the target compound.

Aldol (B89426) Condensation Approaches to Propanal Derivatives

The synthesis of propanal derivatives, such as this compound, can be initiated through an aldol condensation reaction. magritek.comlibretexts.org This approach typically involves a crossed or mixed aldol condensation between two different carbonyl compounds. libretexts.org For the synthesis of the precursor to the target molecule, o-methoxybenzaldehyde is reacted with acetaldehyde (B116499) in the presence of a base like sodium hydroxide (B78521). This reaction forms 3-(2-methoxyphenyl)prop-2-enal, also known as o-methoxycinnamaldehyde. This α,β-unsaturated aldehyde is a key intermediate that can be subsequently converted to this compound. nist.gov The aldol condensation itself is a foundational carbon-carbon bond-forming reaction in organic synthesis. magritek.com

Table 1: Aldol Condensation for 3-(2-Methoxyphenyl)prop-2-enal Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|

Reduction of Propenal Derivatives

The conversion of 3-(2-methoxyphenyl)prop-2-enal to this compound is accomplished through the selective reduction of the carbon-carbon double bond while preserving the aldehyde functional group. Catalytic hydrogenation is a common method for this transformation. Using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst can achieve this selective reduction. This method is effective for reducing the alkene in α,β-unsaturated aldehydes without over-reducing the aldehyde to an alcohol. The choice of catalyst and reaction conditions is crucial to prevent the formation of 3-(2-methoxyphenyl)propan-1-ol.

Table 2: Reduction of 3-(2-Methoxyphenyl)prop-2-enal

| Starting Material | Reagents/Catalyst | Product |

|---|

Oxidation of 3-(2-Methoxyphenyl)propan-1-ol

A reliable method for synthesizing this compound is the oxidation of its corresponding primary alcohol, 3-(2-methoxyphenyl)propan-1-ol. smolecule.com The key to this synthesis is the use of a mild oxidizing agent that can convert the primary alcohol to an aldehyde without further oxidizing it to a carboxylic acid. Pyridinium chlorochromate (PCC) is a widely used reagent for this type of transformation. The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) to ensure the reaction stops at the aldehyde stage. chemicalbook.com Other reagents such as those based on chromium trioxide can also be employed. smolecule.com

Table 3: Oxidation of 3-(2-Methoxyphenyl)propan-1-ol

| Starting Material | Oxidizing Agent | Solvent | Product |

|---|

Multi-step Syntheses from Aldehydes and Meldrum's Acid

A versatile, multi-step synthesis for 3-substituted propanals starts with an aldehyde and Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). researchgate.net This sequence involves a Knoevenagel condensation, followed by a series of reduction and hydrolysis steps.

The general five-step pathway is as follows: researchgate.net

Knoevenagel Condensation: o-Methoxybenzaldehyde is reacted with Meldrum's acid, often catalyzed by an amine base like pyrrolidine/acetic acid, to form an alkylidene Meldrum's acid derivative. researchgate.net

Reduction of Alkene: The carbon-carbon double bond of the resulting adduct is reduced. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this step.

Hydrolysis and Decarboxylation: The reduced Meldrum's acid derivative is hydrolyzed under acidic or basic conditions, which is followed by decarboxylation to yield 3-(2-methoxyphenyl)propanoic acid.

Reduction of Carboxylic Acid: The propanoic acid is then reduced to the corresponding primary alcohol, 3-(2-methoxyphenyl)propan-1-ol. Strong reducing agents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) are effective for this transformation. prepchem.com

Oxidation of Alcohol: Finally, the resulting alcohol is oxidized to the target aldehyde, this compound, using a mild oxidizing agent such as PCC.

This methodology allows for the construction of the propanal side chain onto an aromatic ring starting from the corresponding benzaldehyde. researchgate.net

Advanced Synthetic Strategies and Catalysis

Modern organic synthesis often employs transition metal catalysis to achieve high efficiency and selectivity. Palladium-catalyzed reactions are particularly prominent in this regard.

Palladium-Catalyzed Reactions

Palladium catalysis offers sophisticated routes for forming carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed synthesis of this compound is not widely cited, related transformations provide a blueprint for potential strategies. For instance, Suzuki cross-coupling reactions, catalyzed by palladium acetate, are used to synthesize complex aryl structures, such as 3,5-dichloro-2-arylpyridines, by coupling arylboronic acids with chloro-pyridines in aqueous media. nih.gov

A plausible, though complex, palladium-catalyzed approach to this compound could involve a Heck reaction between 2-bromoanisole (B166433) and acrolein, followed by selective reduction of the resulting unsaturated aldehyde. Alternatively, a Suzuki coupling could be envisioned between 2-methoxyphenylboronic acid and a suitable three-carbon synthon containing a protected aldehyde functionality. Such methods, while requiring careful optimization, highlight the power of palladium catalysis in constructing complex organic molecules. rsc.org

Organocatalytic Methods

The synthesis of this compound and its derivatives can be achieved through organocatalytic methods, which utilize small organic molecules to catalyze chemical transformations. These methods offer an alternative to traditional metal-based catalysts, often providing high levels of stereoselectivity. researchgate.net

One notable approach involves the asymmetric Michael addition of propanal to various electrophiles. rsc.org For instance, the organocatalyzed one-pot Michael addition of propanal to isatylidene malononitriles has been explored. rsc.org This reaction can be challenging due to competing side reactions like aldol condensation. rsc.org However, specific organocatalysts can control the reaction pathway to favor the desired Michael adduct. rsc.org

Furthermore, L-proline and its derivatives have been successfully employed as organocatalysts in asymmetric reactions. For example, L-proline can catalyze the α-aminoxylation of aldehydes, a key step in the enantioselective synthesis of various chiral molecules. researchgate.net While not directly applied to this compound in the reviewed literature, this methodology demonstrates the potential for creating chiral centers in similar aldehyde-containing structures. researchgate.net The development of bifunctional squaramide organocatalysts has also expanded the scope of asymmetric synthesis, enabling reactions such as the conjugate addition of nucleophiles to α,β-unsaturated compounds. rsc.orguva.es

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. These approaches focus on using less hazardous chemicals, reducing waste, and improving energy efficiency. imist.matandfonline.com

For the synthesis of compounds structurally related to this compound, several green methodologies have been reported. One such approach involves the use of deep eutectic solvents (DES) as a reaction medium. tandfonline.com For example, a choline (B1196258) chloride:urea DES has been used for the synthesis of quinazolinone derivatives, demonstrating the potential of these green solvents to replace volatile and often toxic organic solvents. tandfonline.com

Solvent-free reactions, often facilitated by microwave irradiation, represent another significant green chemistry strategy. imist.ma The Knoevenagel condensation, for instance, can be carried out under solvent-free conditions using microwave assistance, leading to high yields and reduced reaction times. imist.ma Similarly, aldol condensations have been performed using catalytic amounts of bases like lithium hydroxide in ethanol (B145695), avoiding more hazardous reagents and solvents. imist.mainnovareacademics.in These examples highlight the trend towards developing more environmentally benign synthetic routes that could be applicable to the production of this compound.

Chemical Reactivity and Derivatization

The chemical behavior of this compound is characterized by the reactivity of its aldehyde functional group and the aromatic methoxyphenyl ring. cymitquimica.com

Oxidation Reactions of the Aldehyde Moiety

The aldehyde group in this compound is susceptible to oxidation to form the corresponding carboxylic acid, 3-(2-Methoxyphenyl)propanoic acid. smolecule.com This transformation can be achieved using various oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). evitachem.com The resulting 3-(2-Methoxyphenyl)propanoic acid is a stable compound that has been characterized by various spectroscopic methods. nist.gov

Table 1: Oxidation of this compound

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| This compound | Potassium permanganate (KMnO₄) | 3-(2-Methoxyphenyl)propanoic acid | smolecule.comevitachem.com |

| This compound | Chromium trioxide (CrO₃) | 3-(2-Methoxyphenyl)propanoic acid | evitachem.com |

Reduction Reactions to Alcohol Derivatives

The aldehyde functionality of this compound can be readily reduced to a primary alcohol, yielding 3-(2-Methoxyphenyl)propan-1-ol. smolecule.com This reduction is typically accomplished using hydride-based reducing agents. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. evitachem.com The synthesis of 3-(4-methoxyphenyl)propan-1-ol (B1214212) through the reduction of the corresponding propanal has been documented, illustrating a parallel reaction pathway. ontosight.ai

Table 2: Reduction of this compound

| Starting Material | Reducing Agent | Product | Reference |

|---|---|---|---|

| This compound | Sodium borohydride (NaBH₄) | 3-(2-Methoxyphenyl)propan-1-ol | evitachem.com |

| This compound | Lithium aluminum hydride (LiAlH₄) | 3-(2-Methoxyphenyl)propan-1-ol | evitachem.com |

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group in this compound is electrophilic and thus susceptible to attack by nucleophiles. cymitquimica.comlibretexts.org This reactivity allows for a variety of nucleophilic addition reactions, leading to the formation of new carbon-carbon bonds and the introduction of diverse functional groups.

A classic example is the Grignard reaction. The reaction of this compound with a Grignard reagent, such as vinylmagnesium bromide, results in the formation of an allylic alcohol. rsc.org Another important transformation is the Wittig reaction, which would involve the reaction of the aldehyde with a phosphorus ylide to form an alkene. While not specifically detailed for this compound in the provided search results, it is a fundamental reaction of aldehydes. Nucleophilic catalysis, for instance with electron-rich triarylphosphines, can also facilitate reactions like the oxa-Michael addition. chemrxiv.org

Electrophilic Aromatic Substitution on the Methoxyphenyl Ring

The methoxyphenyl ring in this compound can undergo electrophilic aromatic substitution reactions. The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which activates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. evitachem.comdalalinstitute.com

Typical electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. lumenlearning.com For instance, nitration using nitric acid (HNO₃) would be expected to introduce a nitro group onto the aromatic ring. Similarly, halogenation with reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst would lead to the corresponding halogenated derivatives. lumenlearning.com The electron-donating nature of the methoxy group enhances the rate of these substitution reactions compared to unsubstituted benzene (B151609). evitachem.com

Condensation Reactions with Amines (Schiff Base Formation)

The reaction between an aldehyde and a primary amine to form a Schiff base, or imine, is a fundamental transformation in organic chemistry. researchgate.netimist.ma This condensation reaction typically proceeds via nucleophilic addition of the amine to the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent dehydration, often catalyzed by acid, yields the final imine product and a molecule of water. imist.maijacskros.com

Given its structure, this compound possesses a reactive aldehyde functional group and is expected to readily undergo condensation with various primary amines. The general reaction is illustrated below:

Figure 1: General scheme for the expected Schiff base formation from this compound and a primary amine (R-NH₂).

While no specific examples for this compound are documented, studies on other aromatic aldehydes confirm that such reactions are typically efficient. ijacskros.com The reaction conditions can vary, often involving a suitable solvent like methanol (B129727) or ethanol and sometimes requiring an acid catalyst such as acetic acid or sulfuric acid to facilitate the dehydration step. ijacskros.com The stability of the resulting Schiff base would be influenced by the nature of the 'R' group on the amine. Aromatic amines, for instance, form more stable, conjugated anil-type Schiff bases. imist.ma

Due to the absence of specific research, a data table of reaction examples cannot be provided.

Cyclization Reactions and Ring Formation

The structure of this compound, featuring an aldehyde tethered by a short alkyl chain to a methoxy-activated benzene ring, suggests the potential for intramolecular cyclization reactions to form new ring systems. Such reactions are valuable in the synthesis of polycyclic and heterocyclic compounds. Common acid-catalyzed cyclization reactions for such structures include the Pictet-Spengler and Friedel-Crafts reactions. beilstein-journals.orgmasterorganicchemistry.com

Intramolecular Friedel-Crafts Acylation Pathway (Hypothetical)

An intramolecular Friedel-Crafts reaction could theoretically occur if the aldehyde group is first converted into a more reactive electrophile. masterorganicchemistry.comwikipedia.org For example, conversion to an acylium ion precursor would be necessary. However, a more plausible pathway involves the cyclization of a derivative. If the propanal side chain were oxidized to a propanoic acid and then converted to an acyl chloride, it could undergo an intramolecular Friedel-Crafts acylation. The electron-donating methoxy group at the ortho position would activate the benzene ring for electrophilic attack, likely directing the cyclization to the para position (C5) to form a six-membered ring, resulting in a substituted tetralone.

Figure 2: Hypothetical intramolecular Friedel-Crafts acylation of a derivative of this compound to form a tetralone.

Pictet-Spengler Reaction Pathway (Hypothetical)

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinoline derivatives. nih.gov This reaction involves the condensation of a phenethylamine (B48288) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution. beilstein-journals.org

For this compound to participate in a Pictet-Spengler type reaction, it would need to react with a phenethylamine derivative. Alternatively, and more relevant to its own structure, if the aldehyde were converted to an amine (e.g., via reductive amination to form 3-(2-methoxyphenyl)propan-1-amine) and this amine was then reacted with formaldehyde, a Pictet-Spengler cyclization could be initiated. The activated ring would again be susceptible to cyclization, leading to the formation of a tetrahydroisoquinoline scaffold. Research on the synthesis of (±)-cherylline dimethyl ether utilizes a Pictet-Spengler reaction on a more complex, but structurally related, amine intermediate. beilstein-journals.org

No specific, documented examples of cyclization reactions starting directly from this compound have been found in the reviewed literature. Therefore, no data table of research findings can be compiled.

Mechanistic Investigations and Reaction Dynamics

Reaction Mechanism Elucidation via Spectroscopic and Computational Techniques

Modern analytical and computational methods offer deep insights into the transient states and energy profiles of chemical reactions involving 3-(2-methoxyphenyl)propanal.

Detailed mechanistic studies specifically focused on this compound are not extensively documented in publicly available literature. However, the reactivity of this compound can be inferred from studies of similar aromatic aldehydes and propanal derivatives. The aldehyde functional group is the primary site of reactivity, susceptible to nucleophilic attack. The reaction mechanism often involves the formation of a tetrahedral intermediate, where the hybridization of the carbonyl carbon changes from sp² to sp³. The subsequent steps, such as protonation or elimination, determine the final product.

For instance, in reactions like the Wittig-Horner reaction, substituted benzaldehydes react with phosphonates to form alkenes. Kinetic studies on such reactions with various substituted benzaldehydes have shown that the formation of an intermediate is the rate-determining step. The reaction is generally accelerated by electron-withdrawing groups on the benzene (B151609) ring arkat-usa.org.

Computational studies on related molecules, such as the reaction between 2-methoxyfuran and electrophiles, have utilized quantum chemical calculations (e.g., wb97xd/6-311+G(d,p)(PCM)) to map out reaction pathways. These studies can identify zwitterionic intermediates and rule out certain mechanistic possibilities, such as the Diels-Alder cycloaddition in that specific case.

The ortho-methoxy group (-OCH₃) on the phenyl ring of this compound plays a significant role in dictating its reaction pathways through a combination of electronic and steric effects.

Steric Effects: The presence of the methoxy (B1213986) group at the ortho position introduces steric hindrance around the aldehyde functionality. This bulkiness can impede the approach of nucleophiles to the carbonyl carbon, thereby slowing down the reaction rate compared to a less hindered aldehyde like propanal or even its para-substituted isomer ncert.nic.inmcat-review.org.

A computational study on the reactions between carboxylic acids and phenols with ortho-substituents highlighted that an ortho-methoxy group can act as a mild inhibitor compared to an ortho-hydroxyl group. This is attributed to steric strain and the orientation of the methoxy group, which can influence the energy of the transition state researchgate.net. In a cathodic tandem alkylation/dearomatization reaction, it was observed that electron-donating substituents, including a methoxy group in the ortho-position of benzaldehydes, appeared to enhance reactivity nih.gov. This suggests that the electronic effect can sometimes outweigh the steric hindrance, depending on the specific reaction conditions and mechanism.

Kinetic and Thermodynamic Studies of Reactions Involving this compound

Specific kinetic and thermodynamic data for reactions involving this compound are scarce in the literature. However, general principles and data from related compounds can provide valuable insights.

Kinetic Control vs. Thermodynamic Control: In many organic reactions, the distribution of products can be governed by either kinetic or thermodynamic factors libretexts.orgmasterorganicchemistry.com. A kinetically controlled reaction favors the product that is formed fastest (i.e., has the lowest activation energy), while a thermodynamically controlled reaction favors the most stable product. The reaction temperature is a critical factor in determining which pathway dominates, with lower temperatures generally favoring the kinetic product and higher temperatures allowing for equilibrium to be reached, favoring the thermodynamic product libretexts.orgmasterorganicchemistry.com.

Substituent Effects on Reaction Rates and Equilibria: Studies on substituted benzaldehydes have shown that the nature and position of the substituent significantly affect reaction kinetics and thermodynamics. For instance, in gas-phase proton transfer reactions, the proton affinities of substituted benzaldehydes are influenced by the electronic effects of the substituents rsc.org. Electron-donating groups, like the methoxy group, generally increase the proton affinity of the carbonyl oxygen.

In the Wittig-Horner reaction, kinetic studies have demonstrated that electron-withdrawing substituents on the benzaldehyde accelerate the reaction rate, as indicated by a positive Hammett reaction constant (ρ) arkat-usa.org. This implies that an electron-donating group like the ortho-methoxy group in this compound would likely decrease the rate of such a reaction compared to an unsubstituted or nitro-substituted benzaldehyde.

Below is a hypothetical interactive data table illustrating how kinetic and thermodynamic parameters might be presented for a reaction involving a substituted benzaldehyde, based on general principles.

| Substituent (para) | Reaction | k (rel) at 298 K | ΔG‡ (kcal/mol) | Keq | ΔG° (kcal/mol) |

| -NO₂ | Nucleophilic Addition | 5.2 | 18.5 | 150 | -3.0 |

| -H | Nucleophilic Addition | 1.0 | 20.0 | 100 | -2.7 |

| -OCH₃ | Nucleophilic Addition | 0.6 | 20.5 | 80 | -2.6 |

Note: The data in this table is illustrative and not based on experimental results for this compound.

Stereochemical Aspects and Chirality in Derivatives

While this compound itself is not chiral, its reactions can lead to the formation of chiral centers, resulting in stereoisomeric products. The stereochemical outcome of such reactions is a critical aspect of its chemistry.

For example, a nucleophilic addition to the prochiral carbonyl carbon of the aldehyde can generate a new stereocenter. If the nucleophile is achiral and no chiral catalyst is present, a racemic mixture of (R) and (S) enantiomers will be formed. However, the use of chiral reagents or catalysts can induce stereoselectivity, leading to an excess of one enantiomer.

The synthesis of chiral derivatives is an important area of organic chemistry. For instance, the related compound (R)-2-Methyl-3-(p-methoxyphenyl)propanal is a chiral molecule due to the presence of a stereocenter at the carbon adjacent to the aldehyde group.

An isomer of this compound, known as Canthoxal®, which is 2-methyl-3-(p-methoxyphenyl)propanal, possesses an asymmetric carbon and exists as a pair of enantiomers. In commercial applications such as perfumery, it is typically used as a racemic mixture.

The stereochemical control in the synthesis of derivatives of this compound would be highly dependent on the specific reaction. For instance, in an aldol (B89426) reaction, the formation of two new stereocenters is possible, leading to diastereomers (syn and anti). The facial selectivity of the nucleophilic attack on the aldehyde and the geometry of the enolate intermediate would determine the diastereomeric ratio.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-(2-Methoxyphenyl)propanal. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, the connectivity of all atoms in the molecule can be unambiguously established.

The ¹H NMR spectrum of this compound provides characteristic signals for each unique proton environment. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal are key to assigning the protons. The aldehydic proton is the most deshielded, appearing at approximately 9.82 ppm as a triplet due to coupling with the adjacent methylene (B1212753) protons. The four protons on the aromatic ring appear in the range of 6.85-7.25 ppm, exhibiting a complex splitting pattern due to their distinct chemical environments and coupling interactions. The methoxy (B1213986) group protons resonate as a sharp singlet around 3.83 ppm. The two methylene groups of the propyl chain are diastereotopic and appear as distinct multiplets. The Cα methylene protons (adjacent to the aldehyde) are observed around 2.98 ppm, while the Cβ methylene protons (benzylic position) appear at approximately 2.80 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CHO | 9.82 | t (triplet) | 1.5 |

| Ar-H | 6.85 - 7.25 | m (multiplet) | - |

| OCH₃ | 3.83 | s (singlet) | - |

| CH₂ (α to CHO) | 2.98 | dt (doublet of triplets) | J = 7.5, 1.5 |

| CH₂ (β to CHO) | 2.80 | t (triplet) | 7.5 |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. In this compound, ten distinct carbon signals are expected. The most downfield signal, typically around 202.5 ppm, is attributed to the aldehydic carbonyl carbon. The aromatic carbons resonate between 110 and 158 ppm; the carbon atom bonded to the methoxy group (C2) is the most deshielded in this region (≈157.5 ppm), while the carbon bonded to the propyl chain (C1) appears around 130.0 ppm. The methoxy carbon itself gives a characteristic signal at approximately 55.3 ppm. The two aliphatic carbons of the propyl chain are found further upfield, with the α-carbon appearing around 45.9 ppm and the β-carbon at about 25.1 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CHO | 202.5 |

| Ar-C (C2, attached to OCH₃) | 157.5 |

| Ar-C (C1, attached to chain) | 130.0 |

| Ar-C (C4) | 127.8 |

| Ar-C (C6) | 120.8 |

| Ar-C (C5) | 120.6 |

| Ar-C (C3) | 110.5 |

| OCH₃ | 55.3 |

| CH₂ (α to CHO) | 45.9 |

| CH₂ (β to CHO) | 25.1 |

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a clear correlation between the aldehydic proton (≈9.82 ppm) and the adjacent α-methylene protons (≈2.98 ppm). researchgate.net Furthermore, it would display a strong cross-peak between the α-methylene protons and the β-methylene protons (≈2.80 ppm), confirming the propyl chain's connectivity. Correlations among the aromatic protons would also be visible, helping to assign their relative positions on the ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps protons to their directly attached carbons. columbia.edu This technique would unequivocally link the proton signals to their corresponding carbon signals: the methoxy protons (≈3.83 ppm) to the methoxy carbon (≈55.3 ppm), the α-methylene protons to the α-carbon (≈45.9 ppm), the β-methylene protons to the β-carbon (≈25.1 ppm), and each aromatic proton to its specific aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment identifies long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments. columbia.edu Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the aldehydic proton (≈9.82 ppm) to the α-carbon (≈45.9 ppm) and the β-carbon (≈25.1 ppm).

Correlations from the β-methylene protons (≈2.80 ppm) to the aromatic C1 (≈130.0 ppm) and C2 (≈157.5 ppm) carbons, confirming the attachment point of the propyl chain to the ring.

A strong correlation from the methoxy protons (≈3.83 ppm) to the aromatic C2 carbon (≈157.5 ppm), confirming the position of the methoxy group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and gain structural information from the fragmentation patterns of the compound. For this compound (C₁₀H₁₂O₂), the nominal molecular weight is 164 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 164.

The fragmentation of the molecular ion provides a fingerprint that is characteristic of the structure. Common fragmentation pathways for aldehydes and substituted aromatic compounds include: libretexts.org

Alpha-cleavage : Loss of the formyl radical (•CHO, 29 u) or a hydrogen radical (•H, 1 u) from the molecular ion.

Benzylic cleavage : The most significant fragmentation is expected to be the cleavage of the bond between the α and β carbons of the propyl chain. This results in the formation of a highly stable 2-methoxybenzyl cation or its rearranged tropylium (B1234903) ion isomer at m/z 121 . This is often the base peak in the spectrum.

Further Fragmentation : The m/z 121 fragment can subsequently lose a methyl radical (•CH₃, 15 u) to yield a fragment at m/z 106, or lose carbon monoxide (CO, 28 u) to give a fragment at m/z 93.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. For this compound, the calculated exact mass for the molecular ion [C₁₀H₁₂O₂]⁺ is 164.08373 u. An HRMS measurement confirming this value to within a few parts per million (ppm) provides unambiguous evidence for the molecular formula C₁₀H₁₂O₂, distinguishing it from any other compounds with the same nominal mass but different elemental compositions.

Mass spectrometry, particularly when coupled with "soft" ionization techniques like Electrospray Ionization (ESI), can be a powerful tool for analyzing reaction pathways in real-time. For instance, in a synthetic reaction producing this compound (e.g., the oxidation of 3-(2-methoxyphenyl)propan-1-ol), ESI-MS could be used to monitor the reaction mixture. By observing the disappearance of the starting material's protonated molecule [M+H]⁺ and the simultaneous appearance of the product's protonated molecule [C₁₀H₁₂O₂ + H]⁺ at m/z 165.0910, the progress of the reaction can be tracked. This technique also allows for the detection of transient intermediates or byproducts, providing valuable mechanistic insights into the reaction pathway. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. The IR spectrum provides information about the vibrations of chemical bonds, which absorb infrared radiation at specific frequencies corresponding to the energy required to excite these vibrations. In the case of this compound, the key functional groups are the aldehyde, the methoxy group, the substituted benzene (B151609) ring, and the aliphatic carbon chain.

The aldehyde functional group (-CHO) provides some of the most distinct signals in the IR spectrum. A strong and sharp absorption band corresponding to the C=O bond stretching vibration is expected to appear in the region of 1740-1720 cm⁻¹. docbrown.info For saturated aliphatic aldehydes, this peak is typically observed around 1730 cm⁻¹. pressbooks.pub Another key indicator of an aldehyde is the presence of C-H stretching vibrations of the aldehyde proton. These typically manifest as two weak to medium absorption bands, one between 2880-2650 cm⁻¹ and another between 2760-2700 cm⁻¹. docbrown.infopressbooks.pub The lower frequency peak is often particularly useful for distinguishing aldehydes from other carbonyl-containing compounds. pressbooks.pub

The aromatic nature of the 2-methoxyphenyl group gives rise to several characteristic absorptions. The stretching vibrations of the C-H bonds on the aromatic ring typically appear at wavenumbers above 3000 cm⁻¹ (usually in the 3100-3000 cm⁻¹ range). libretexts.org The C=C stretching vibrations within the benzene ring produce a series of absorptions in the 1600-1450 cm⁻¹ region. libretexts.org Furthermore, the substitution pattern on the benzene ring can often be inferred from the strong C-H out-of-plane bending vibrations in the fingerprint region, typically between 900-675 cm⁻¹.

The methoxy group (-OCH₃) is characterized by a strong C-O stretching vibration. For aryl alkyl ethers, this absorption is typically found in the 1275-1200 cm⁻¹ range. The aliphatic C-H bonds within the methoxy and propanal chain will exhibit strong stretching absorptions in the 2975-2845 cm⁻¹ region. docbrown.infolibretexts.org

The following table summarizes the expected characteristic IR absorption bands for the functional groups present in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic Chain | C-H Stretch | 2975 - 2845 | Strong |

| Aldehyde | C-H Stretch | 2880 - 2650 | Weak (often two bands) |

| Aldehyde | C=O Stretch | 1740 - 1720 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Methoxy Group | C-O Stretch | 1275 - 1200 | Strong |

| Aromatic Ring | C-H Out-of-Plane Bend | 900 - 675 | Strong |

Computational Chemistry in Spectroscopic Prediction and Validation

Computational chemistry has become an indispensable tool for the prediction and validation of spectroscopic data, including infrared spectra. unibo.it Methods such as Density Functional Theory (DFT) allow for the calculation of molecular vibrational frequencies, which can then be compared with experimentally obtained spectra to support structural elucidation. uit.no This synergy between theoretical calculations and experimental results provides a deeper understanding of the molecule's vibrational properties.

The process begins with the optimization of the molecular geometry of this compound using a selected level of theory, such as B3LYP, and a suitable basis set (e.g., 6-311G**). researchgate.netasianpubs.org Once the lowest energy conformation is found, a frequency calculation is performed on this optimized structure. The output provides the harmonic vibrational frequencies, which correspond to the fundamental vibrational modes of the molecule.

It is a well-established practice that calculated harmonic frequencies are often systematically higher than the frequencies observed in experimental spectra. This discrepancy arises from the neglect of anharmonicity in the theoretical model and other approximations inherent in the computational method. researchgate.net To improve the agreement between theoretical and experimental data, the calculated frequencies are often uniformly scaled using empirical scaling factors. acs.org These factors are specific to the chosen DFT functional and basis set. For example, scaling factors for the B3LYP functional are typically in the range of 0.96-0.97. researchgate.net

A comparison between the scaled theoretical wavenumbers and the experimental IR peak positions allows for a detailed assignment of the observed absorption bands to specific vibrational modes within the molecule. This is particularly valuable in the complex fingerprint region of the spectrum (below 1500 cm⁻¹), where band overlap is common. Discrepancies between the predicted and experimental spectra can also provide insights, for instance, highlighting the influence of intermolecular interactions in the experimental sample (e.g., solid-state or liquid phase) that are not accounted for in a gas-phase theoretical calculation. researchgate.net

The table below illustrates a hypothetical comparison between experimental and scaled theoretical vibrational frequencies for key functional groups in a molecule like this compound, based on typical computational accuracy.

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) (Hypothetical) | Calculated Wavenumber (cm⁻¹) (DFT/B3LYP) | Scaled Wavenumber (cm⁻¹) (Scaling Factor: 0.966) | Assignment |

|---|---|---|---|---|

| ν(C=O) | 1725 | 1786 | 1725 | Aldehyde carbonyl stretch |

| ν(C-H)aldehyde | 2720 | 2816 | 2720 | Aldehyde C-H stretch |

| ν(C-O)ether | 1250 | 1294 | 1250 | Aryl-alkyl ether C-O stretch |

| ν(C-H)aromatic | 3065 | 3173 | 3065 | Aromatic C-H stretch |

| ν(C-H)aliphatic | 2940 | 3043 | 2940 | Aliphatic C-H stretch |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting various properties of molecules like 3-(2-Methoxyphenyl)propanal.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic characteristics of organic molecules. researchgate.netnih.gov By calculating the electron density, DFT methods can determine the molecular geometry, electronic distribution, and orbital energies. For this compound, DFT studies would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net

Key aspects of the electronic structure that can be analyzed include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. researchgate.netresearchgate.net For this compound, the MEP would likely show a negative potential (red/yellow) around the oxygen atoms of the aldehyde and methoxy (B1213986) groups, indicating these are sites susceptible to electrophilic attack. The aromatic ring and the propanal chain would exhibit varying potentials that influence intermolecular interactions.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. mdpi.com These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are vital for predicting how this compound will behave in different chemical environments.

Table 1: Hypothetical Global Reactivity Descriptors for this compound Calculated using DFT (Note: The following data is illustrative and not based on published computational results for this specific molecule.)

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 | LUMO-HOMO energy difference, indicating chemical stability |

| Electronegativity (χ) | 3.85 | Measure of the ability to attract electrons |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |

| Global Electrophilicity Index (ω) | 2.80 | Measure of electrophilic nature |

DFT calculations are also highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. kbhgroup.in For this compound, theoretical vibrational frequencies can be calculated and scaled to provide a predicted Infrared (IR) spectrum. mdpi.com This allows for the assignment of specific vibrational modes to the observed absorption bands, such as the characteristic C=O stretch of the aldehyde group and the C-O stretches of the methoxy group.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.com By comparing the calculated chemical shifts with experimental data, a detailed structural elucidation of the molecule can be achieved. Theoretical predictions can be particularly useful for assigning signals in complex regions of the spectrum.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound (Note: The following data is illustrative and not based on published computational or experimental results for this specific molecule.)

| Spectroscopic Parameter | Predicted Value (DFT) | Hypothetical Experimental Value |

|---|---|---|

| IR: ν(C=O) | 1735 cm-1 | 1720 cm-1 |

| IR: ν(C-O-C)asym | 1250 cm-1 | 1245 cm-1 |

| 1H NMR: δ(CHO) | 9.8 ppm | 9.75 ppm |

| 13C NMR: δ(C=O) | 201.5 ppm | 202.0 ppm |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations provide insights into its conformational flexibility, interactions with solvent molecules, and transport properties. nih.gov While computationally intensive, MD simulations offer a more realistic picture of molecular behavior in a condensed phase compared to static quantum chemical calculations. For instance, an MD simulation of this compound in a water box could reveal how the molecule's conformation changes and how it forms hydrogen bonds with the surrounding water molecules.

In Silico Modeling of Chemical Interactions

In silico modeling encompasses a range of computational techniques used to predict and analyze chemical interactions and transformations.

Computational methods can be used to explore the potential reaction pathways of this compound. nih.govnih.gov By mapping the potential energy surface, it is possible to identify the most likely routes for a given reaction, locate the transition state structures, and calculate the activation energies. rsc.org For example, the mechanism of the oxidation of the aldehyde group to a carboxylic acid or its reduction to an alcohol could be investigated. Transition state theory can then be used to estimate the reaction rate constants, providing a deeper understanding of the reaction kinetics. rsc.org

Due to the presence of rotatable single bonds in the propanal side chain and the methoxy group, this compound can exist in multiple conformations. cwu.edu Conformational analysis aims to identify the stable conformers and determine their relative energies. nih.govscispace.com Computational methods, such as systematic or stochastic conformational searches, can be used to explore the conformational space of the molecule. cwu.edu The resulting conformers are then typically optimized using DFT to obtain accurate geometries and relative energies. Understanding the conformational preferences of this compound is important as different conformers may exhibit different reactivities and biological activities. A computational study on the related molecule 3-[2-(dimethylamino) phenyl] propanal has highlighted the importance of non-covalent interactions in stabilizing specific conformations. researchgate.net

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound (Note: The following data is illustrative and not based on published computational results for this specific molecule.)

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (Car-Car-C-C) |

|---|---|---|

| 1 (Global Minimum) | 0.00 | -120° |

| 2 | 1.25 | 60° |

| 3 | 2.50 | 180° |

Applications in Complex Chemical Synthesis and Materials Science Precursors

Role as an Intermediate in Organic Synthesis

As a bifunctional molecule, 3-(2-Methoxyphenyl)propanal serves as a key starting material or intermediate in multi-step synthetic pathways. The aldehyde group is susceptible to nucleophilic attack and condensation reactions, while the electron-rich aromatic ring can participate in electrophilic substitution reactions.

Precursor for Pharmaceutical Compounds

While its isomer, 3-(4-methoxyphenyl)-2-methylpropanal (also known as anisyl propanal), is noted as an important intermediate in the pharmaceutical and pesticide industries, the direct application of this compound is less commonly documented. google.com However, its structural motifs are present in many classes of pharmacologically active compounds. The core structure is particularly suited for the synthesis of alkaloid-like scaffolds through cyclization reactions.

One of the most powerful methods for constructing such scaffolds is the Pictet-Spengler reaction. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline or a tetrahydro-β-carboline. wikipedia.orgnih.gov this compound can serve as the aldehyde component in this reaction, enabling the synthesis of complex heterocyclic systems that are central to many pharmaceutical agents. The reaction is a cornerstone in the synthesis of alkaloids and related bioactive compounds. mdpi.com

Table 1: Potential Pharmaceutical Scaffolds via Pictet-Spengler Reaction

| Reactant A | Reactant B | Resulting Scaffold | Potential Therapeutic Area |

|---|---|---|---|

| Tryptamine | This compound | Tetrahydro-β-carboline | Antitumor, Antiviral, CNS agents |

| Dopamine | This compound | Tetrahydroisoquinoline | Neurological disorders, Cardiovascular agents |

Building Block for Natural Product Synthesis

The synthesis of complex natural products is a significant driver of innovation in organic chemistry. oapen.org Aromatic aldehydes are common precursors in these synthetic endeavors. nih.gov The this compound molecule contains a specific substitution pattern—a three-carbon chain and a methoxy (B1213986) group ortho to it—that can be strategically employed to construct portions of larger, more intricate natural molecules.

Although specific total syntheses commencing from this compound are not extensively reported, its structure represents a fragment that could be elaborated into various classes of natural products. For example, the methoxy-substituted phenylpropyl unit is a feature in certain lignans, flavonoids, and alkaloids. Synthetic chemists can utilize the aldehyde for chain extension via Wittig or aldol (B89426) reactions, while the aromatic ring can be further functionalized or used as an anchor point for building larger systems.

Synthesis of Aromatic and Heterocyclic Compounds

The aldehyde functionality of this compound is a versatile handle for constructing a wide array of aromatic and heterocyclic rings. nih.govmdpi.com Beyond the Pictet-Spengler reaction, it can participate in various multicomponent reactions and cyclization strategies.

For instance, it can react with compounds containing active methylene (B1212753) groups (e.g., malononitrile, ethyl cyanoacetate) in Knoevenagel condensations, followed by cyclization to form substituted pyridines or pyrimidines. It can also be a component in the synthesis of larger polycyclic aromatic systems, such as carbazoles. nih.govresearchgate.net While direct synthesis from this propanal is not explicitly detailed, related syntheses often involve the strategic coupling of methoxy-substituted phenyl rings. researchgate.net The synthesis of β-(6-methoxy-1,2,3,4-tetrahydrocarbazolyl-9)-propionic acid derivatives, for example, highlights the utility of the methoxyphenyl moiety in constructing the carbazole framework. researchgate.net

Table 2: Examples of Heterocyclic Synthesis Reactions

| Reaction Type | Reactants with this compound | Resulting Heterocycle Class |

|---|---|---|

| Pictet-Spengler | β-Arylethylamines (e.g., Tryptamine) | Tetrahydro-β-carbolines wikipedia.orgnsf.gov |

| Aldol Condensation | Ketones with α-hydrogens | α,β-Unsaturated ketones azom.commagritek.comyoutube.com |

| Knoevenagel Condensation | Active methylene compounds | Intermediates for pyridines, etc. |

Development of Derivatives for Specific Applications

Modifying the core structure of this compound allows for the creation of new molecules with tailored properties. By synthesizing derivatives and analogs, researchers can fine-tune chemical and biological activity for specific applications.

Design and Synthesis of Analogs for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug design, aiming to understand how specific structural features of a molecule contribute to its biological activity. researchgate.net By systematically altering a lead compound's structure, chemists can optimize its potency and selectivity. nih.govmdpi.com

Given reports that this compound exhibits biological activity, such as against mosquitoes biosynth.com, it serves as a potential lead compound for SAR studies. Analogs could be synthesized to explore the importance of its various structural components.

Potential Modifications for SAR Studies:

Aromatic Ring Substitution: Introducing different substituents (e.g., halogens, nitro groups, or additional alkyl/alkoxy groups) on the phenyl ring can probe the electronic and steric requirements for activity.

Methoxy Group Modification: Replacing the methyl ether with other alkyl ethers (ethoxy, propoxy) or converting it to a hydroxyl group would reveal the role of this specific functionality.

Alkyl Chain Variation: The length and branching of the three-carbon chain could be altered to determine its impact on binding or interaction with a biological target.

Aldehyde Transformation: Converting the aldehyde to other functional groups like an alcohol, carboxylic acid, or imine would clarify the necessity of the carbonyl group for the observed activity.

These synthetic analogs would then be tested in biological assays to build a comprehensive SAR profile, guiding the design of more potent and specific agents.

Incorporation into Polymers and Advanced Materials (Excluding Physical Properties)

The incorporation of this compound into polymers is not widely documented in scientific literature. However, its chemical structure offers potential pathways for its use as a monomer or a modifying agent in materials science. Phenolic compounds, particularly those derived from renewable sources and containing methoxy groups, are precursors to various advanced materials like high-temperature resins. acs.org

The aldehyde group is reactive and can participate in polymerization reactions. For example, it could undergo condensation polymerization with phenols, such as in the formation of novolac or resole-type phenolic resins. In such a polymer, the 2-methoxyphenylpropyl unit would be incorporated into the backbone, potentially imparting specific properties to the final material.

Alternatively, the aromatic ring of this compound could be functionalized with a polymerizable group, such as a vinyl or acrylate moiety. This would convert the molecule into a monomer that could be used in free-radical or other types of polymerization to create polymers with pendant 2-methoxyphenylpropyl groups. While specific examples are lacking, the chemical principles for its use as a polymer precursor are well-established in organic chemistry. google.com

Biological Interactions and Mechanistic Toxicology Focus on Mechanisms, Not Dosage/administration

Investigation of Biochemical Pathways and Molecular Targets

Detailed studies elucidating the biochemical pathways and specific molecular targets of 3-(2-Methoxyphenyl)propanal are not well-documented in publicly accessible scientific literature.

Enzyme Inhibition and Activation Mechanisms

There is a solitary mention of this compound as an inhibitor of the enzyme trypsin. biosynth.com However, the detailed mechanisms of this inhibition, such as whether it is competitive, non-competitive, or uncompetitive, and the specific amino acid residues involved in the interaction, have not been characterized. No information is available regarding its potential to activate any enzyme systems.

Receptor Binding and Signaling Pathway Modulation

Currently, there are no available studies that have investigated the receptor binding profile of this compound. Consequently, its ability to modulate any signaling pathways remains unknown. Research into its potential interactions with G-protein coupled receptors, nuclear receptors, or ion channels has not been reported.

In Vitro and In Vivo Mechanistic Studies of Biological Activity

Comprehensive in vitro and in vivo mechanistic studies to characterize the biological activities of this compound are largely absent from the scientific record.

Cellular Mechanisms of Action (e.g., Anti-inflammatory Pathways)

While structurally related methoxyphenolic compounds have been investigated for their anti-inflammatory properties, there is no specific research detailing the cellular mechanisms of action for this compound in this or any other therapeutic area. d-nb.info Studies on its effects on inflammatory pathways, such as the NF-κB or MAPK signaling cascades, have not been published.

Interaction with Biological Macromolecules

Beyond the mention of trypsin inhibition, there is a lack of data on the interaction of this compound with other biological macromolecules such as DNA, RNA, or other proteins. The nature of any potential binding, whether covalent or non-covalent, and the functional consequences of such interactions have not been explored.

Theoretical Toxicology and Environmental Impact Assessment

Predictive toxicological assessments and environmental impact studies for this compound are not available. Information regarding its persistence, bioaccumulation, and potential ecotoxicity is currently wanting in the public domain.

Degradation Pathways and Metabolite Formation

Direct studies detailing the specific degradation pathways and metabolite formation of this compound are not extensively available in the current body of scientific literature. However, based on the known metabolism of structurally similar aromatic aldehydes and phenylpropanoids, a general metabolic pathway can be proposed. The degradation of aromatic compounds is a critical process, often initiated by microbial activity in the environment. nih.gov

The initial steps in the degradation of aromatic aldehydes like this compound by microorganisms are likely to involve the oxidation of the aldehyde group. Phenol-adapted bacteria have been shown to oxidize benzaldehyde and p-hydroxybenzaldehyde. nih.gov This oxidation would convert the propanal moiety into a propanoic acid, forming 3-(2-methoxyphenyl)propanoic acid. This acid would then be susceptible to further degradation.

Another potential initial step could be the demethylation of the methoxy (B1213986) group on the phenyl ring. This would result in the formation of a hydroxyl group, yielding 3-(2-hydroxyphenyl)propanal. Subsequently, the aldehyde group could be oxidized to a carboxylic acid.

The aromatic ring itself is subject to cleavage by various microorganisms. This process, known as ring fission, typically occurs after the initial modifications to the side chains. Dioxygenase enzymes can introduce hydroxyl groups onto the aromatic ring, leading to the formation of catechol or protocatechuate-like intermediates. These intermediates are then susceptible to either ortho- or meta-cleavage pathways, which break open the aromatic ring and generate aliphatic products that can enter central metabolic pathways, such as the Krebs cycle. nih.gov

While specific metabolites of this compound have not been identified in published studies, based on the degradation of similar compounds, potential metabolites could include:

3-(2-Methoxyphenyl)propanoic acid

3-(2-Hydroxyphenyl)propanal

3-(2-Hydroxyphenyl)propanoic acid

Various ring-cleavage products (aliphatic acids and aldehydes)

It is important to note that these are proposed pathways and metabolites based on the degradation of analogous compounds, and further research is required to definitively elucidate the metabolic fate of this compound.

Environmental Fate and Transport Mechanisms

The environmental fate and transport of this compound are governed by a combination of its physicochemical properties and its interactions with environmental compartments such as soil, water, and air. While specific experimental data on this compound is scarce, its behavior can be inferred from the general principles of environmental science and the known fate of related aromatic aldehydes and phenylpropanoids.

Persistence and Degradation:

The persistence of an organic compound in the environment is determined by its susceptibility to biotic and abiotic degradation processes. nih.govnih.gov As discussed in the previous section, microbial degradation is expected to be a significant pathway for the breakdown of this compound in soil and water. nih.gov The rate of this biodegradation will depend on various factors, including the microbial population present, temperature, pH, and nutrient availability. nih.govmdpi.com

Abiotic degradation processes may also contribute to the transformation of this compound. Phenylpropanoid compounds can be affected by abiotic stresses, which can influence their stability. mdpi.comresearchgate.netresearchgate.netfrontiersin.org Photodegradation, or breakdown by sunlight, could be a relevant process in surface waters and on soil surfaces, although the extent of this is not known.

Mobility and Transport:

The mobility of a chemical in the environment refers to its ability to move between different environmental compartments. nih.govacs.org The transport of this compound will be influenced by its water solubility, vapor pressure, and its tendency to sorb to soil and sediment particles.

Compounds with moderate water solubility can be transported in surface water and groundwater. The sorption of organic compounds to soil is often related to their hydrophobicity. While no specific data is available for this compound, aromatic compounds can exhibit a range of sorption behaviors. acs.org The methoxy and propanal groups will influence its polarity and therefore its interaction with soil organic matter and clay particles.

Transport in the atmosphere is generally significant for volatile compounds. The volatility of this compound will determine its potential for atmospheric transport and subsequent deposition. Aromatic compounds are known to be present in the atmosphere, and their transport can be influenced by factors such as altitude. mdpi.com

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Synthesis

The synthesis of aromatic aldehydes such as 3-(2-Methoxyphenyl)propanal is a key area for optimization, with a focus on developing more efficient and selective catalytic systems. A primary route to this compound involves the hydroformylation of the corresponding alkene, 2-methoxystyrene. Research in this area is geared towards overcoming challenges such as catalyst recyclability and achieving high regioselectivity.

Future work will likely focus on catalytic materials that merge the advantages of homogeneous and heterogeneous catalysis. rsc.org While homogeneous catalysts offer high activity and selectivity, they are difficult to separate from the reaction products. rsc.org Conversely, heterogeneous catalysts are easily recyclable but often exhibit lower reactivity. rsc.org The development of hybrid systems aims to provide new opportunities for highly efficient heterogeneous hydroformylation. rsc.org

A significant trend is the manipulation of reaction conditions to control the isomeric product distribution. For instance, in the hydroformylation of aryl alkenes using rhodium catalysts with specific ligands, it is possible to invert the regioselectivity from the branched aldehyde to the linear aldehyde by adjusting syngas pressure and reaction temperature. benthamdirect.com This level of control is crucial for selectively synthesizing the desired propanal isomer. Research into rhodium–protein hybrid catalysts, such as rhodium-substituted carbonic anhydrase, has also shown the potential to dramatically alter regioselectivity in the hydroformylation of styrene, favoring the linear aldehyde product. researchgate.net

Table 1: Comparison of Catalytic Approaches for Aldehyde Synthesis

| Catalyst Type | Advantages | Challenges | Research Direction |

|---|---|---|---|

| Homogeneous | High activity and selectivity rsc.org | Poor recyclability rsc.org | Development of biphasic systems or catalysts with improved separation characteristics. |

| Heterogeneous | Easy recyclability and separation rsc.org | Lower reactivity and stability rsc.org | Improving catalyst stability and active site design. |

| Hybrid Systems | Combines advantages of both types rsc.org | Complexity in design and synthesis | Construction of novel integrated catalytic materials. rsc.org |

| Enzyme-Metal Hybrids | High regioselectivity researchgate.net | Enzyme stability and substrate scope | Protein engineering to enhance activity and selectivity. researchgate.net |

Further advances are expected from the design of novel ligands and the use of earth-abundant metal catalysts to replace precious metals like rhodium, contributing to more sustainable and cost-effective synthetic routes. researchgate.net

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is an increasingly vital tool for predicting the properties, reactivity, and biological activity of molecules like this compound, thereby accelerating research and reducing the need for extensive laboratory work. Quantitative Structure-Activity Relationship (3D-QSAR) modeling, in particular, is a powerful approach for understanding how a compound's structure relates to its biological activity. nih.govmdpi.com

Future research will leverage advanced computational models to predict various characteristics of this compound and its derivatives. These models can forecast toxicological profiles, such as aquatic toxicity, by using molecular descriptors calculated through various model chemistries. nih.govacs.org For instance, studies on aldehydes have shown that descriptors like the logarithm of the partition coefficient (logP), negatively charged molecular surface area, and the reactivity of the aldehyde group are essential for toxicity prediction. nih.govacs.org

Machine learning and artificial intelligence are also being integrated into predictive chemistry to forecast reaction outcomes, develop synthesis routes, and discover new reactions. researchgate.netnih.gov For derivatives of this compound, these models could be trained on existing data to predict their efficacy as potential therapeutic agents or other functional materials. researchgate.netnih.gov For example, 3D-QSAR studies on related structures have successfully identified key molecular features, such as electrostatic and lipophilic fields, that are crucial for biological activity. nih.govresearchgate.net This information can guide the design of new molecules with enhanced potency and selectivity. nih.gov

Table 2: Applications of Computational Modeling in Chemical Research

| Modeling Technique | Application | Predicted Properties for this compound Derivatives |

|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Elucidating structure-activity relationships nih.govmdpi.com | Biological activity, receptor binding affinity. mdpi.com |

| Machine Learning | Predicting reaction outcomes and synthesis planning researchgate.net | Major products of reactions, optimal synthesis conditions. researchgate.netnih.gov |

| Toxicity Modeling | Predicting adverse effects nih.govacs.org | Aquatic toxicity, cytotoxicity. nih.govacs.org |

| Molecular Docking | Simulating ligand-protein interactions nih.gov | Binding modes and affinity for biological targets. |

These computational tools will enable a more rational design of experiments, focusing on synthesizing compounds with the highest probability of desired activity.

Exploration of New Biological Applications and Mechanistic Insights

While the biological profile of this compound is not extensively studied, preliminary findings and research on related methoxyphenyl compounds suggest several promising avenues for future investigation. The compound itself has been identified as an efficient modulator of population growth in mosquitoes, indicating potential applications in pest control. biosynth.com It reportedly acts by binding to the mosquito's mouthparts, preventing feeding. biosynth.com

Derivatives of structurally similar methoxyphenyl compounds have demonstrated a wide range of biological activities, including anticancer and antioxidant effects. nih.govnih.govmdpi.com For instance, novel trimethoxyphenyl-based analogues have shown potent cytotoxic activity against hepatocellular carcinoma cell lines and act as inhibitors of tubulin polymerization, a validated target for cancer therapy. nih.gov Similarly, studies on 2-methoxyphenols have revealed their potential as COX-2 inhibitors, which is relevant for developing anti-inflammatory agents. nih.gov

Future research should focus on:

Systematic Screening: Evaluating this compound and a library of its derivatives against a broad range of biological targets, including cancer cell lines, microbial pathogens, and enzymes relevant to inflammatory diseases.

Mechanistic Studies: For any identified biological activities, detailed mechanistic studies are crucial. This includes identifying the specific molecular targets and pathways through which the compound exerts its effects. For its reported effect on mosquitoes, understanding the long-term impact on populations is necessary. biosynth.com

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues to determine which structural features are essential for biological activity. This will guide the optimization of lead compounds for improved potency and selectivity.

Table 3: Bioactivities of Related Methoxyphenyl Compounds

| Compound Class | Observed Biological Activity | Potential Application |

|---|---|---|

| This compound | Mosquito population growth modulator biosynth.com | Pest control |

| Trimethoxyphenyl Analogues | Cytotoxicity, tubulin polymerization inhibition nih.gov | Anticancer therapy nih.gov |

| 2-Methoxyphenols | COX-2 inhibition, antioxidant nih.gov | Anti-inflammatory agents nih.gov |

| N-Benzimidazole Derivatives | Antiproliferative, antibacterial, antioxidant mdpi.com | Anticancer, antimicrobial therapy |

These explorations could uncover novel therapeutic or agrochemical applications for this chemical scaffold.

Integration with High-Throughput Screening and Automation

The future of chemical synthesis and discovery is increasingly tied to automation and high-throughput methodologies. researchgate.net Integrating these technologies into the research pipeline for this compound can dramatically accelerate the pace of discovery. Automated systems can perform chemical reactions, analyze outcomes, and even use machine learning to predict the results of subsequent experiments without human intervention. mdpi.com

Key emerging trends include:

Automated Synthesis: Robotic systems can synthesize libraries of derivatives with high precision and reproducibility, minimizing human error and operating around the clock. nih.govoxfordglobal.com This allows for the rapid generation of diverse compound sets for screening. nih.gov Systems like 'RoboChem' combine flow chemistry with AI-driven machine learning to optimize reaction conditions and scale up production far faster than a human chemist. uva.nlanalytica-world.comsciencedaily.com

High-Throughput Screening (HTS): Automation enables the rapid screening of thousands of compounds for biological activity. oxfordglobal.com This is essential in the early stages of drug development for efficiently testing numerous potential candidates. oxfordglobal.com

AI-Driven Discovery: Autonomous systems can use AI to learn from experimental data in real-time. uva.nl By analyzing the results of initial reactions, the system can intelligently select the next set of experiments to perform, optimizing for a desired outcome such as yield or biological activity. mdpi.com This approach has been shown to predict the reactivity of thousands of reagent combinations with high accuracy after analyzing only a small fraction of the dataset. mdpi.com

Table 4: Advantages of Automation in Chemical Research

| Technology | Benefit | Impact on Research |

|---|---|---|

| Robotic Synthesis Platforms | Increased speed, precision, and reproducibility nih.govoxfordglobal.comanalytica-world.com | Rapid generation of compound libraries for screening. nih.gov |

| High-Throughput Screening | Massive parallel testing of compounds oxfordglobal.com | Efficient identification of lead compounds from large libraries. oxfordglobal.com |

| Flow Chemistry | Precise control over reaction parameters, scalability nih.govuva.nl | Improved yields, purity, and easier scale-up. nih.govuva.nl |

By embracing these technologies, researchers can more effectively explore the chemical space around this compound, leading to the faster discovery and optimization of novel compounds for a variety of applications.

Q & A

Q. Key Variables :

- Catalyst choice (AlCl₃ vs. FeCl₃) alters regioselectivity.

- Temperature control minimizes side reactions (e.g., polymerization of the aldehyde group).

How can researchers validate the purity and structural integrity of this compound?

Basic Research Question

Standard characterization methods include:

- NMR Spectroscopy :

- ¹H NMR : Look for the aldehyde proton signal at δ 9.6–10.0 ppm and methoxy group at δ 3.8–3.9 ppm.

- ¹³C NMR : Confirm the carbonyl carbon at δ 195–200 ppm .

- HPLC-MS : Monitor purity (>95%) and detect trace impurities (e.g., unreacted propanol derivatives) .

- FT-IR : Verify C=O stretch at ~1720 cm⁻¹ and O-CH₃ absorption at ~2850 cm⁻¹ .

What are the primary challenges in optimizing regioselectivity during electrophilic substitution reactions of this compound?

Advanced Research Question

The methoxy group at the ortho position exerts strong electron-donating effects, directing electrophiles to the para position. However, steric hindrance from the propanal chain can reduce reactivity. Strategies to enhance regioselectivity include:

- Using bulky catalysts (e.g., zeolites) to favor para-substitution.

- Modifying solvent polarity (e.g., nitrobenzene) to stabilize transition states .

- Computational modeling (DFT) to predict reactive sites and guide experimental design .

Data Contradiction : Some studies report conflicting yields for para vs. meta products (e.g., 70% para in AlCl₃ vs. 40% meta in FeCl₃), highlighting the need for systematic solvent/catalyst screening .

How does the electronic nature of substituents on the phenyl ring influence the biological activity of this compound derivatives?

Advanced Research Question

The methoxy group enhances lipid solubility, improving membrane permeability in cellular assays. Comparative studies with chloro- and fluoro-substituted analogs show:

- Chlorophenyl derivatives exhibit stronger inhibition of voltage-gated sodium channels (IC₅₀ = 12 μM vs. 25 μM for methoxy) due to higher electronegativity .

- Fluorophenyl analogs show reduced cytotoxicity in neuronal cells, suggesting a balance between electronic effects and steric bulk .

Q. Methodological Recommendation :

- Use patch-clamp assays to quantify ion channel modulation.

- Perform molecular docking simulations to map binding interactions with target proteins .

What analytical methods are recommended for resolving contradictions in reported reaction yields for this compound synthesis?

Advanced Research Question

Discrepancies in yield data often arise from:

- Incomplete conversion due to moisture-sensitive catalysts (e.g., AlCl₃ hydrolysis).

- Byproduct formation (e.g., dimerization of the aldehyde group).

Q. Resolution Strategies :

- In-situ monitoring via Raman spectroscopy to track reaction progress.

- Design of Experiments (DoE) to statistically optimize variables (temperature, catalyst loading).

- Isolation and characterization of byproducts using preparative TLC or column chromatography .

What are the emerging applications of this compound in medicinal chemistry?

Basic Research Question

Recent studies highlight its role as a precursor for:

- Anticonvulsant agents : Derivatives show activity in rodent seizure models (ED₅₀ = 45 mg/kg) via GABAergic modulation .

- Antioxidant scaffolds : The methoxy group scavenges free radicals (IC₅₀ = 18 μM in DPPH assays) .

Synthetic Expansion : Introduce sulfonamide or hydrazide moieties to enhance bioavailability .

How do solvent effects impact the stability of this compound during storage and reactions?

Advanced Research Question

The aldehyde group is prone to oxidation and dimerization. Stability is maximized by:

- Storing in anhydrous, oxygen-free solvents (e.g., THF with molecular sieves).

- Adding stabilizers (0.1% BHT) to inhibit radical-mediated degradation .

- Avoiding protic solvents (e.g., methanol), which accelerate aldol condensation .

Experimental Validation : Accelerated aging studies (40°C/75% RH) coupled with HPLC stability-indicating assays .

What computational tools are effective for predicting the reactivity of this compound in novel reactions?

Advanced Research Question

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulates solvent interactions to model reaction pathways (e.g., SN2 vs. radical mechanisms) .

- Machine Learning : Train models on existing reaction datasets to forecast optimal conditions (e.g., catalyst/solvent pairs) .

How can researchers mitigate toxicity risks associated with handling this compound?

Basic Research Question

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.

- Waste Disposal : Neutralize aldehyde residues with sodium bisulfite before aqueous disposal .

- Toxicity Screening : Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity .

What are the limitations of current catalytic systems for large-scale synthesis of this compound?

Advanced Research Question

- Catalyst Recycling : Lewis acids (e.g., AlCl₃) are stoichiometric and generate hazardous waste.

- Green Chemistry Alternatives : Explore enzymatic catalysis (e.g., lipases) or recyclable ionic liquids to improve sustainability .

- Cost-Benefit Analysis : Compare energy inputs for traditional vs. microwave-assisted syntheses .

Retrosynthesis Analysis